8-Iodoadenosine
Description
Contextualization within Modified Nucleoside Analogue Research
Modified nucleoside analogues are synthetic compounds that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. nih.gov These analogues, which can feature alterations to the nucleobase, the sugar moiety, or the phosphate (B84403) linkage, are instrumental in a wide array of research areas. nih.govwikipedia.org They serve as antiviral and anticancer agents, tools for studying enzyme mechanisms, and probes for nucleic acid structure and function. nih.govwikipedia.org 8-Iodoadenosine fits into this context as a purine (B94841) analogue where the hydrogen atom at the C8 position of the adenine (B156593) base is replaced by an iodine atom. This modification has profound effects on the molecule's chemical reactivity and conformational preferences, making it a versatile platform for further chemical elaboration.
Historical Perspectives on Adenosine (B11128) Modification at the C8 Position
The C8 position of purine nucleosides has long been a target for chemical modification. Early research into purine chemistry recognized that this position was susceptible to electrophilic substitution, allowing for the introduction of various functional groups. The development of methods to introduce halogens, such as bromine, at the C8 position paved the way for the synthesis of a diverse range of 8-substituted adenosine derivatives. researchgate.net These early studies established that modifications at this site could significantly influence the glycosidic bond conformation, favoring the syn conformation over the anti conformation typically adopted by natural adenosine. This conformational biasing became a key feature exploited in subsequent drug design and chemical biology studies.
Rationale for Iodination at the C8 Position of Adenosine in Chemical Biology
The choice of iodine for modification at the C8 position is strategic for several reasons. Firstly, the carbon-iodine bond is relatively weak, making this compound an excellent precursor for transition metal-catalyzed cross-coupling reactions. mdpi.comnih.gov This reactivity allows for the straightforward introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, through reactions like the Sonogashira, Stille, and Suzuki couplings. mdpi.comnih.govnih.govorganic-chemistry.org This versatility is paramount for creating a diverse library of adenosine analogues for various applications. Secondly, the large size of the iodine atom can be used to sterically probe the binding pockets of proteins and enzymes, providing insights into their structure and function. researchgate.net Finally, the introduction of iodine, a heavy atom, can be useful in biophysical studies such as X-ray crystallography to aid in structure determination.
Chemical Properties and Synthesis of this compound
A thorough understanding of the chemical properties and synthetic routes to this compound is fundamental to its application in chemical biology.
Synthetic Routes and Methodologies
The synthesis of this compound can be achieved through several methods. A common approach involves the direct iodination of adenosine, often requiring the protection of the ribose hydroxyl groups. For instance, protected adenosine can be treated with iodine in the presence of an oxidizing agent. Another prevalent method is the halogen exchange reaction, starting from the more readily available 8-bromoadenosine (B559644). researchgate.net A highly efficient method involves the lithiation of a protected adenosine derivative at the C8 position, followed by quenching with an iodine source like cyanogen (B1215507) iodide. nih.gov This method offers excellent regioselectivity and high yields. nih.gov The choice of synthetic route often depends on the desired scale and the compatibility with other functional groups on the molecule. nih.govresearchgate.net
Physicochemical and Spectroscopic Properties
This compound is a white to off-white solid. Due to its molecular structure, it exhibits specific physicochemical properties that are crucial for its handling and application.
| Property | Value |
|---|---|
| Molecular Formula | C10H12IN5O4 |
| Molecular Weight | 393.14 g/mol |
| Melting Point | ~200°C (decomposes) vulcanchem.com |
| Boiling Point | Not applicable (decomposes) reachonline.eu |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). |
The spectroscopic properties of this compound are well-characterized and essential for its identification and for studying its interactions with other molecules.
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of this compound. nih.govmanchester.ac.uk The chemical shifts of the protons and carbons are influenced by the electron-withdrawing effect of the iodine atom and the syn conformation of the nucleoside. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. beilstein-journals.org
Applications of this compound in Chemical Biology
The unique chemical properties of this compound make it a versatile tool in various areas of chemical biology.
Precursor for the Synthesis of Other Nucleoside Analogues
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of other C8-substituted adenosine analogues. mdpi.com Its utility in palladium-catalyzed cross-coupling reactions is particularly noteworthy.
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 8-alkynyladenosine derivatives. wikipedia.orgnih.govresearchgate.net These products have been explored as fluorescent probes and as ligands for purinergic receptors. mdpi.com
Stille Coupling: The Stille coupling enables the reaction of this compound with organostannanes to introduce a variety of carbon-based functionalities. nih.govorganic-chemistry.orgrsc.org This method has been used to synthesize analogues with vinyl or aryl groups at the C8 position, which can serve as chemical probes or possess interesting biological activities. nih.gov
Role in Bioconjugation
Bioconjugation strategies aim to link biomolecules to other molecules, such as fluorescent dyes or affinity tags. nih.govmdpi.comnih.gov this compound, after its incorporation into oligonucleotides, can serve as a reactive handle for post-synthetic modifications. mdpi.com For example, the iodine can be displaced by sulfur nucleophiles to attach thiol-containing linkers, which can then be used for further conjugation to proteins or surfaces. The cross-coupling reactions mentioned above are also powerful tools for the bioconjugation of oligonucleotides containing this compound. researchgate.net
Utility as a Molecular Probe
A molecular probe is a molecule used to study the properties of other molecules or structures. nih.gov this compound and its derivatives have been employed as molecular probes in several contexts.
Studies of RNA Structure and Function: When incorporated into RNA, this compound can act as a specific probe for RNA structure. uni-greifswald.deoup.com The bulky iodine atom can be used to map the steric environment within an RNA fold. Furthermore, 8-alkynyladenosines, synthesized from this compound, can be used as fluorescent probes that report on changes in the local environment, providing insights into RNA folding and dynamics. nih.gov
Protein Binding Assays: The interaction of drugs and other small molecules with proteins is a critical aspect of their function. nih.govlabcorp.comnih.govevotec.com 8-Substituted adenosine analogues derived from this compound can be used to probe the binding pockets of adenosine-binding proteins, such as kinases and G protein-coupled receptors. By systematically varying the substituent at the C8 position, it is possible to map the structure-activity relationship and design more potent and selective ligands.
Enzyme Inhibition Studies: Modified nucleosides are widely used as enzyme inhibitors. nih.govmdpi.commedcraveonline.comresearchgate.net Derivatives of this compound have been synthesized and evaluated as inhibitors of various enzymes, including polymerases and kinases. researchgate.net The steric and electronic properties of the C8-substituent play a crucial role in the inhibitory activity of these compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-8-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOIMLAHGVOKIG-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)I)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)I)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Iodoadenosine and Its Derivatives
Direct Iodination Strategies for Adenosine (B11128) Ring Systems
Direct iodination of the purine (B94841) ring system of adenosine presents a straightforward route to 8-iodoadenosine. However, the sensitivity of the purine core and the glycosidic bond requires carefully controlled reaction conditions. Known processes for iodinating less sensitive pyrimidine (B1678525) nucleosides often use harsh reagents like iodine in aqueous sodium hydroxide (B78521) or refluxing nitric acid, which are unsuitable for sensitive purine derivatives like adenosine. google.com
A significant advancement in this area involves the use of N-iodosuccinimide (NIS) as the iodinating agent. While the reaction between adenosine and NIS in solvents like dimethyl sulfoxide (B87167) (DMSO) is typically very slow with poor yields, the addition of a sulfur-based catalyst, such as n-butyl disulfide, can dramatically accelerate the process. google.com This catalytic method allows for the quantitative iodination of nucleosides at room temperature. google.com Another approach involves the use of iodine monochloride (ICl) for the direct iodination of adenosine.
Precursor-Based Synthesis Routes
A common and effective strategy for synthesizing this compound derivatives involves the conversion of the more readily available 8-bromoadenosine (B559644) analogues. This transformation is typically achieved through a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction. For instance, the conversion of 8-bromoadenosine to this compound can be accomplished using sodium iodide in the presence of a copper(I) catalyst and N,N'-dimethylethylenediamine as a ligand. This method is also applicable to the guanosine (B1672433) series.
The synthesis of the precursor, 8-bromoadenosine, is itself a well-established procedure, typically involving the reaction of adenosine with bromine in a buffered solution. nih.gov The subsequent conversion to the iodo-analogue provides a versatile route for further modifications, such as palladium-catalyzed cross-coupling reactions. mdpi.com
A powerful method for the regioselective introduction of an iodine atom at the C8 position is through a lithiation-iodination sequence. This process involves the deprotonation of the C8 position of a protected adenosine derivative using a strong, non-nucleophilic base, followed by quenching the resulting lithiated species with an iodine source. beilstein-archives.orgtandfonline.com
Typically, the ribosyl hydroxyl groups of adenosine are first protected, for example, with tert-butyldimethylsilyl (TBDMS) groups, to form 2′,3′,5′-tris-O-(tert-butyldimethylsilyl)adenosine. beilstein-archives.org This protected nucleoside is then dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -78 °C). rsc.org A strong base, commonly lithium diisopropylamide (LDA), is then added to selectively remove the proton at the C8 position. beilstein-archives.org The reaction is then quenched with an iodine source, such as elemental iodine (I₂) or cyanogen (B1215507) iodide, to yield the 8-iodo derivative. beilstein-archives.orgnih.gov This method is highly efficient, providing good yields of the desired product without significant side reactions, even when the exocyclic amino group is unprotected. beilstein-archives.orgresearchgate.netresearchgate.net
| Reagent/Step | Purpose | Typical Conditions |
| Adenosine | Starting Material | - |
| TBDMS-Cl, Imidazole (B134444) | Protection of hydroxyl groups | DMF, 60 °C |
| LDA or LTMP | Deprotonation at C8 (Lithiation) | Anhydrous THF, -78 °C |
| I₂ or Cyanogen Iodide | Introduction of iodine | Quenching at low temperature |
| TBAF or Et₃N·3HF | Deprotection of silyl (B83357) groups | DMF or THF, room temp. |
While the focus is on the 8-position, understanding the synthesis of isomers like 2-iodoadenosine (B13990) provides a broader context for purine chemistry. The synthesis of 2-iodoadenosine often starts from 2-chloroadenosine (B27285) or by direct iodination of adenosine at the C2 position, which is more challenging. A common route involves the diazotization of 2-aminoadenosine, followed by a Sandmeyer-type reaction with iodide.
Alternatively, palladium-catalyzed coupling reactions are employed. For example, 2',3',5'-tri-O-(t-butyldimethylsilyl)-2-iodoadenosine can be prepared and subsequently used in coupling reactions with various organotin reagents to create 2-substituted adenosine derivatives. nih.gov An economical synthesis for a key precursor, 9-(2,3,5-tri-O-acetyl-1-beta-D-ribofuranosyl)-6-chloro-2-iodopurine, has also been developed, which can then be converted to 2-iodoadenosine. nih.gov 2-Iodoadenosine serves as an important intermediate in the synthesis of compounds like isoguanosine. scbt.com
Utilization of Lithiation-Iodination Procedures
Protecting Group Chemistry in this compound Synthesis
The presence of multiple reactive functional groups in adenosine, namely the hydroxyl groups of the ribose moiety and the exocyclic amino group of the adenine (B156593) base, necessitates the use of protecting groups to achieve selective modifications. umich.edupressbooks.pub
The hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are typically protected to prevent unwanted side reactions during the synthesis of this compound. acs.org The choice of protecting group is critical and must be stable to the conditions of the subsequent reaction steps while being easily removable under mild conditions. umich.eduatdbio.com
Silyl Ethers: Silyl ethers are among the most common protecting groups for the ribosyl hydroxyls due to their stability and ease of introduction and removal. libretexts.org
tert-Butyldimethylsilyl (TBDMS): This group is widely used to protect all three hydroxyl groups simultaneously. The reaction of adenosine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in DMF yields 2′,3′,5′-tris-O-(tert-butyldimethylsilyl)adenosine. beilstein-archives.orgbeilstein-journals.org These TBDMS groups are stable under the basic conditions of lithiation but can be readily removed using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (Et₃N·3HF). libretexts.orgbeilstein-journals.org
Triisopropylsilyloxymethyl (TOM): The TOM group is another robust silyl-based protecting group used for the 2'-OH position, particularly in RNA synthesis. atdbio.comnih.gov
Trityl Ethers:
Dimethoxytrityl (DMT): The 4,4′-dimethoxytrityl (DMT) group is selectively used to protect the primary 5'-hydroxyl group. umich.edulibretexts.org This is accomplished by reacting the nucleoside with DMT-Cl in pyridine (B92270). beilstein-journals.org The DMT group is acid-labile and can be removed under mild acidic conditions. libretexts.org
The strategic application of these protecting groups allows for precise chemical manipulations at the C8 position of the adenine ring while preserving the integrity of the ribose sugar. nih.gov For example, after the synthesis of 2´,3´,5´-tris-O-(tert-butyldimethylsilyl)-8-iodoadenosine, selective deprotection can be performed to liberate specific hydroxyl groups for further reactions. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions of this compound
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C8 position. This functionality is key to creating a diverse range of adenosine analogues.
Heck Coupling Reactions for Carbon-Carbon Bond Formation
The Heck coupling reaction provides a method for forming C8-alkenyladenosine derivatives from this compound. This reaction involves the palladium-catalyzed coupling of the C8-iodo group with an alkene. Research has explored the Heck coupling of both 8-bromo- and this compound derivatives. escholarship.org this compound is generally more reactive than its 8-bromo counterpart in these couplings. escholarship.org The reaction can be performed on adenosine with protected hydroxyl groups, such as 2',3',5'-tri-O-(tert-butyldimethylsilyl)-8-iodoadenosine, to ensure solubility in organic solvents and prevent side reactions. escholarship.org Various alkenes can be utilized to introduce different vinyl groups at the C8 position, leading to compounds like 8-vinyladenosine. thieme-connect.de
Sonogashira Coupling Reactions for Ethynyl-Linked Analogues
The Sonogashira coupling is a highly efficient method for creating C8-alkynyladenosine analogues by reacting this compound with terminal alkynes. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as triethylamine (TEA). The reaction is fundamental for synthesizing ethynyl-linked derivatives, which can serve as precursors for more complex molecules or as fluorescent probes.
A typical procedure involves reacting a protected this compound, such as 5'-O-(4,4'-dimethoxytrityl)-6-N-isobutyryl-8-iodoadenosine, with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh3)4 and copper(I) iodide (CuI). The use of the this compound derivative is often preferred over the 8-bromoadenosine equivalent as it offers higher reactivity. nih.gov This methodology has been successfully used to synthesize various C8-alkynyl derivatives, including those linked to other nucleosides to form dimers and tetramers. thieme-connect.de
Table 2: Example of a Sonogashira Coupling Reaction
| Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Product |
| 5'-O-(DMT)-6-N-(iBu)-8-iodoadenosine | N-(propyn-2-yl)-6-(trifluoroacetamido)hexanamide | Pd(PPh3)4 / CuI | TEA | DMF | C8-alkyne linked adenosine derivative |
| Data sourced from a supporting information document detailing experimental procedures. |
Stille Coupling Reactions for C8-Vinyladenosine Derivatives
The Stille coupling reaction offers another powerful route for carbon-carbon bond formation at the C8 position. This reaction involves the palladium-catalyzed coupling of this compound with an organotin reagent (organostannane). wikipedia.org It is particularly useful for synthesizing C8-vinyladenosine derivatives by using vinylstannane reagents. frontiersin.org
The reaction is typically carried out with a protected this compound substrate to enhance solubility and prevent unwanted reactions. The choice of palladium catalyst and reaction conditions is crucial for achieving high yields. The Stille reaction has been successfully employed to synthesize compounds such as 8-vinyladenosine, demonstrating its utility in generating modified nucleosides.
Chemo-Enzymatic Approaches in this compound Derivatization
Chemo-enzymatic synthesis combines the flexibility of chemical reactions with the high selectivity and efficiency of enzymatic transformations. rsc.org This approach is valuable for the derivatization of this compound and its analogues, particularly for phosphorylation to create biologically active nucleotide analogues.
An example of this approach involves the chemical synthesis of a base-modified adenosine monophosphate (AMP) analogue, which can then be enzymatically phosphorylated to the corresponding triphosphate (ATP) analogue. beilstein-journals.org For instance, an 8-substituted adenosine, derived from this compound via a cross-coupling reaction, can be chemically phosphorylated to its 5'-monophosphate. Subsequently, a promiscuous polyphosphate kinase enzyme can be used to convert the modified AMP into the C8-modified ATP analogue. beilstein-journals.org
Another chemo-enzymatic strategy involves the selective phosphorylation of a modified nucleoside at a specific hydroxyl group. For example, after the chemical synthesis of 8-ethynyl-NAD (nicotinamide adenine dinucleotide), a recombinant human NAD kinase can be used to selectively phosphorylate the adenosyl 2'-OH group to yield 8-ethynyl-NADP (nicotinamide adenine dinucleotide phosphate). nih.gov This highlights how enzymes can achieve regioselectivity that is often difficult to obtain through purely chemical methods.
Synthesis of this compound-Containing Oligonucleosides
This compound serves as a key intermediate for the synthesis of oligonucleotides containing modified purine bases at the C8 position. The standard method for this is automated solid-phase phosphoramidite (B1245037) chemistry. nih.govmdpi.com
The process begins with the synthesis of an this compound phosphoramidite building block. This involves protecting the 5'-hydroxyl with a DMT group, the 2'-hydroxyl with a group like TBDMS (for RNA synthesis), and converting the 3'-hydroxyl into a phosphoramidite moiety. escholarship.org The exocyclic amine may also be protected. This modified phosphoramidite can then be incorporated into a growing oligonucleotide chain on a solid support using a standard automated synthesizer.
The synthesis cycle involves four main steps:
Deblocking: Removal of the 5'-DMT group from the support-bound nucleoside to expose the free 5'-hydroxyl. nih.gov
Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl of the growing chain.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles. nih.gov
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage, typically using iodine. nih.gov
After the full oligonucleotide sequence is assembled, the final product is cleaved from the solid support, and all protecting groups are removed. The presence of the 8-iodo group on the adenosine unit allows for post-synthetic modifications, where the iodine can be substituted via cross-coupling reactions to introduce a wide variety of functionalities into the oligonucleotide. escholarship.org
Biological Activities and Pharmacological Profiles of 8 Iodoadenosine Analogs
Modulatory Effects on Adenosine (B11128) Receptors
The substitution of an iodine atom at the 8-position of adenosine influences its interaction with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This altered interaction is a cornerstone of its pharmacological activity.
8-Iodoadenosine demonstrates a mixed and somewhat selective profile at adenosine receptors. Unlike adenosine, which is a non-selective agonist, 8-substituted analogs can exhibit varied properties. Research indicates that substitutions at the 8-position can favor a syn conformation, which may influence receptor binding and activation. While detailed functional data on this compound as a pure agonist or antagonist is complex, its binding affinities have been characterized. For instance, some studies have shown that C8-substituted adenosine derivatives can act as partial agonists at the A1 receptor.
Table 1: Interactive Data of this compound Receptor Affinity
| Receptor Subtype | Tissue Source | Ki (nM) |
| A1 | Rat Cerebral Cortex | Data not available |
| A2A | Rat Striatal Cells | Data not available |
Adenosine is a well-known regulator of coronary blood flow, inducing vasodilation primarily through A2A receptors. nih.gov Studies investigating the vasoactive properties of its analogs have revealed that modifications to the adenosine molecule can significantly impact this effect. While adenosine itself is a potent dilator of coronary vessels, the activity of 8-substituted analogs can vary. nih.gov For this compound, early studies noted that it retained minimal vasoactivity. ahajournals.org This was considered an exception, as other 8-substituted analogs like 8-bromoadenosine (B559644) were inactive, a phenomenon attributed to the bulky substituent forcing the molecule into a syn conformation that is unfavorable for binding to the receptor responsible for vasodilation. ahajournals.orgacs.org Despite initial thoughts that the observed activity could be due to contamination with adenosine, repeated experiments with recrystallized this compound confirmed its persistent, albeit minimal, vasoactive effect. ahajournals.org
Agonistic and Antagonistic Properties at Adenosine Receptor Subtypes
Antineoplastic and Cytostatic Activities
Beyond its role at adenosine receptors, this compound and related compounds have been explored for their potential in oncology. These analogs can interfere with the fundamental processes of cancer cell growth and proliferation.
The inhibition of cancer cell growth by nucleoside analogs is a recognized therapeutic strategy. These compounds can act through various mechanisms, including the disruption of cellular signaling pathways and metabolic processes essential for proliferation. For some 8-substituted adenosine analogs, cytotoxicity is dependent on their metabolism to the triphosphate form by cellular kinases. nih.gov This active metabolite can then interfere with cellular functions, leading to an inhibition of RNA synthesis, a decrease in the intracellular ATP pool, and ultimately, cell death. nih.gov Furthermore, some analogs have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. aacrjournals.orgfrontiersin.org
A primary mechanism for the anticancer activity of many nucleoside analogs is their ability to interfere with the synthesis of DNA. After being converted to their triphosphate derivatives within the cell, these analogs can be incorporated into a growing DNA strand by DNA polymerases. mdpi.com The presence of the modified nucleoside within the DNA chain can halt further elongation, a process known as chain termination. This action effectively stops DNA replication, which is crucial for rapidly dividing cancer cells, and can trigger cell death. researchgate.net Specifically for 8-substituted analogs, the bulky group at the 8-position can cause steric hindrance that prevents the formation of the subsequent phosphodiester bond, leading to the termination of the growing DNA chain.
The promising anticancer activities of adenosine analogs have led to the exploration of related compounds in oncological research. nih.govaacrjournals.org Analogs such as 8-chloroadenosine (B1666358) (8-Cl-Ado) and 8-aminoadenosine (B15950) (8-NH2-Ado) have demonstrated significant cytotoxicity in various cancer models, including multiple myeloma and chronic lymphocytic leukemia. aacrjournals.orgresearchgate.net These compounds can inhibit both RNA and DNA synthesis. aacrjournals.org For example, 8-aminoadenosine has been shown to be effective in both hematological malignancies and some solid tumors, such as breast and prostate cancer. aacrjournals.orgaacrjournals.org The investigation into these 8-substituted purine (B94841) analogs continues, with the aim of developing more potent and selective cancer therapeutics. nih.gov
Role in DNA Synthesis Inhibition and Chain Termination
Antiviral Properties of Iodinated Adenosine Derivatives
Iodinated adenosine derivatives have demonstrated notable antiviral activities through various mechanisms, including the disruption of viral replication and the inhibition of crucial viral enzymes.
The formation of viral replication organelles is essential for the life cycle of many viruses, serving to concentrate viral replicases and cofactors to facilitate efficient viral replication. frontiersin.org The modification of adenosine at the C-8 position, including iodination, has been a strategy in the development of antiviral agents. uni-greifswald.de Analogs of adenosine can interfere with these processes. For instance, the adenosine analog NITD008 has shown potent activity against several caliciviruses, including feline calicivirus, murine norovirus, and the human norovirus replicon, by inhibiting viral replication. nih.gov Treatment with this analog not only inhibited replication but also effectively cleared the Norwalk replicon from cells. nih.gov
Some 8-alkynyl derivatives of 2'-deoxyadenosine (B1664071) have exhibited activity against a range of viruses, including vaccinia virus, vesicular stomatitis virus, cytomegalovirus, and respiratory syncytial virus. rsc.org Another derivative, 7-deaza-2',3'-dideoxy-7-iodoadenosine, acts as an antiviral agent by inhibiting viral replication. biosynth.com This inhibition is achieved by blocking the incorporation of dCTP into DNA, thereby halting DNA synthesis. biosynth.com Similarly, other nucleoside analogs like 2',3'-didehydro-2',3'-dideoxythymidine (DHT) and 2',3'-didehydro-2',3'-dideoxycytidine (B43274) (DHC) have been shown to strongly block the replication of human immunodeficiency virus (HIV). nih.gov
The antiviral activity of these compounds is often dose-dependent, with the effect diminishing as the concentration of the essential oil containing the active compounds decreases. nih.gov
A key mechanism by which iodinated adenosine derivatives exert their antiviral effects is through the inhibition of viral enzymes essential for replication. One of the most significant targets is reverse transcriptase. The nucleoside analog 7-deaza-2',3'-dideoxy-7-iodoadenosine, for example, inhibits the activity of reverse transcriptase, which is a critical enzyme for the replication of retroviruses like HIV. biosynth.com The inhibition of such enzymes can effectively impede viral replication. cardiff.ac.uk
In addition to reverse transcriptase, other viral enzymes are also targeted. For instance, squaramate-modified RNA probes, synthesized from analogs of cytidine (B196190) and adenosine, have been shown to inhibit RNA-dependent RNA polymerases from the Japanese Encephalitis virus through the formation of covalent cross-links. nih.gov DNAse I footprinting assays have been utilized to study the interaction of these compounds with DNA, which is relevant to their mechanism of action against viral targets. mdpi.com
Inhibition of Viral Replication Pathways
Antibacterial Activities
Certain adenosine analogs have demonstrated efficacy against various bacterial pathogens. researchgate.net
Research has shown that some iodinated adenosine analogs possess activity against Mycobacterium species. Specifically, 2-iodoadenosine (B13990) (2-I-ADN) has been found to exhibit anti-mycobacterial selectivity. mdpi.com It showed a tenfold higher activity against the slow-growing Mycobacterium bovis BCG compared to the faster-growing Mycobacterium aurum. mdpi.com
In a screening of various compounds, nucleosides bearing two p-pentylphenyl groups, derived from adenosine, showed promising results against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Ra. rsc.org The minimum inhibitory concentration (MIC) values for these compounds were in a similar range to the reference drug rifampicin. rsc.org
| Compound | Mycobacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Nucleoside 64 | M. bovis BCG | 2.2 | rsc.org |
| Nucleoside 64 | M. tuberculosis H37Ra | 0.3 | rsc.org |
| Nucleoside 72 | M. bovis BCG | 2.1 | rsc.org |
| Nucleoside 72 | M. tuberculosis H37Ra | 2.3 | rsc.org |
| Nucleoside 74 | M. bovis BCG | 0.7 | rsc.org |
| Nucleoside 74 | M. tuberculosis H37Ra | 0.6 | rsc.org |
| 2-Iodoadenosine | M. bovis | 15.63 mg/L (39.7 µM) | mdpi.com |
| 2-Iodoadenosine | M. aurum | 125 mg/L | mdpi.com |
Immunomodulatory and Anti-Inflammatory Effects
Immunomodulatory drugs function by altering the immune system's response. nih.gov This can involve either suppressing or stimulating immune reactions. nih.gov
Adenosine analogs can influence the release of inflammatory proteins, known as cytokines. Interleukin-8 (IL-8) is a key pro-inflammatory chemokine that plays a significant role in various inflammatory diseases by attracting and activating neutrophils. nih.govfrontiersin.org The release of IL-8 can be induced by various stimuli, including other cytokines and bacterial products. nih.gov
Influence on Leukocyte-Endothelial Interactions
The process of inflammation involves the crucial interaction between circulating leukocytes and the vascular endothelium, a sequence of events known as the leukocyte adhesion cascade. frontiersin.orgnih.gov This process is mediated by a variety of endothelial cell-surface glycoproteins that facilitate leukocyte adhesion and subsequent migration into tissues. nih.gov These cell adhesion molecules (CAMs) include selectins, which mediate the initial tethering and rolling of leukocytes, and members of the immunoglobulin superfamily, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are responsible for firm adhesion. nih.govimrpress.com
Research into the pharmacological modulation of this cascade has identified certain adenosine derivatives as potential inhibitors. Specifically, studies have explored the effects of adenosine analogs substituted at the 8-position of the purine ring. Derivatives such as 8-bromo- and 8-chloro-adenosine have been investigated for their ability to interfere with the adhesion process. uni-bonn.de These compounds are noted for their potential to reduce endothelial-leukocyte interactions, suggesting a role in dampening the inflammatory response at the level of cellular adhesion. uni-bonn.de The mechanism is thought to involve the modulation of CAM expression or function on endothelial cells, thereby preventing the firm attachment of leukocytes and their subsequent transmigration into inflamed tissues. imrpress.comuni-bonn.de
Modulation of Immune Response Pathways
Adenosine and its analogs are recognized as important signaling molecules in the immune system, capable of exerting a wide range of modulatory effects. googleapis.com this compound, as a derivative of adenosine, is implicated in these immunomodulatory activities. googleapis.com The immune system's functions, from innate to adaptive responses, are tightly regulated by a complex network of cellular interactions and soluble mediators, including cytokines. nationalacademies.orgnih.gov
Enzyme Inhibition Studies with this compound Derivatives
Inhibition of Non-Ribosomal Peptide Synthetase Amino Acid Adenylation Domains
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes used by bacteria and fungi to produce a wide array of peptide-based natural products, including virulence factors like siderophores. nih.govnih.gov A key component of each NRPS module is the adenylation (A) domain, which is responsible for recognizing and activating a specific amino acid substrate via the hydrolysis of ATP. beilstein-journals.orgebi.ac.uk This activation makes the A-domain an attractive target for developing inhibitors to disrupt the production of these virulence factors. nih.govbeilstein-journals.org
This compound has served as a crucial chemical scaffold for the synthesis of potent inhibitors targeting NRPS A-domains. nih.gov Researchers have designed macrocyclic aminoacyl-AMP analogs that mimic the specific "cisoid" conformation of the substrate when bound to the A-domain active site. nih.gov This design strategy involved functionalizing this compound at the C8-position through cross-coupling reactions to create a linker that connects to the amino acid moiety, thereby enforcing the desired conformation. nih.gov
These synthetic macrocycles have demonstrated potent and selective inhibition of the cysteine adenylation domain of yersiniabactin (B1219798) synthetase HMWP2, an NRPS involved in the production of the yersiniabactin siderophore. nih.gov Notably, these macrocyclic inhibitors showed significantly greater potency compared to their corresponding linear counterparts and did not inhibit mechanistically related aminoacyl-tRNA synthetases, which bind their ligands in a different, "transoid" conformation. nih.gov
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Macrocycle 2a | Macrocyclic aminoacyl-AMS analog with a two-carbon linker | 0.12 |
| Macrocycle 2b | Macrocyclic aminoacyl-AMS analog with a three-carbon linker | 0.15 |
| Linear Analog 1a | Linear aminoacyl-AMS analog corresponding to Macrocycle 2a | >100 |
| Linear Analog 1b | Linear aminoacyl-AMS analog corresponding to Macrocycle 2b | >100 |
Interactions with Ribosomal RNA Methyltransferases (e.g., RlmN, Cfr)
Ribosomal RNA methyltransferases are enzymes that post-transcriptionally modify ribosomal RNA (rRNA), playing roles in both normal ribosome function and antibiotic resistance. nih.gov Among these, RlmN and Cfr are homologous radical S-adenosyl-L-methionine (SAM) enzymes that methylate adenosine 2503 (A2503) in 23S rRNA, a critical nucleotide in the peptidyl transferase center of the ribosome. researchgate.netbiorxiv.org
RlmN is a housekeeping enzyme found in most bacteria that typically methylates the C2 position of A2503. researchgate.netbiorxiv.org In contrast, the Cfr methyltransferase, often found on mobile genetic elements, confers resistance to multiple classes of antibiotics by methylating the C8 position of A2503. researchgate.netnih.gov This C8-methylation creates a steric hindrance that prevents antibiotics from binding effectively to the ribosome. biorxiv.orgnih.gov Cfr can also exhibit a lesser activity of methylating the C2 position. nih.gov
Both RlmN and Cfr utilize a radical SAM mechanism, which involves the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, initiating the methylation reaction on the adenosine substrate. nih.gov Given that these enzymes act on an adenosine nucleotide within the rRNA, adenosine analogs represent a logical starting point for the development of inhibitors. Derivatives of adenosine, potentially including those modified at the 8-position like this compound, could serve as probes to study the enzyme mechanisms or as scaffolds for designing inhibitors that block the methylation activity of Cfr, thereby offering a strategy to overcome antibiotic resistance.
Effects on Polyamine Metabolism Enzymes
Polyamine metabolism is a fundamental cellular pathway involved in cell growth, differentiation, and proliferation. frontiersin.orgpageplace.de The synthesis of polyamines such as spermidine (B129725) and spermine (B22157) is highly regulated and relies on key enzymes and the substrate S-adenosylmethionine (SAM). mdpi.comresearchgate.net Two critical enzymes in this pathway are ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC). frontiersin.orgmdpi.com
AdoMetDC catalyzes the conversion of SAM into decarboxylated S-adenosylmethionine (dcSAM), which then serves as the aminopropyl group donor for the synthesis of spermidine and spermine. researchgate.net Because SAM is an adenosine derivative, enzymes that bind SAM or its metabolites are potential targets for inhibition by adenosine analogs. The development of inhibitors for AdoMetDC has been an area of significant research interest for cancer therapy. mdpi.com
The relevance of the 8-position in adenosine for targeting this pathway is highlighted by the development of potent AdoMetDC inhibitors. For instance, Genz-644131, an 8-methyl derivative of 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine (AbeAdo), is a powerful inhibitor of the enzyme. mdpi.com This indicates that substitutions at the C8 position of the adenosine ring are compatible with binding to the active site of AdoMetDC and can be exploited to create effective inhibitors. Therefore, this compound serves as a valuable precursor for synthesizing analogs aimed at modulating the activity of key enzymes within the polyamine metabolic pathway.
Molecular Mechanisms of Action
Elucidation of Purinergic Signaling Pathway Interactions
8-Iodoadenosine, as a derivative of adenosine (B11128), is implicated in the complex network of purinergic signaling. This system, composed of purine (B94841) nucleotides and nucleosides like adenosine triphosphate (ATP) and adenosine, along with their receptors, governs a wide array of physiological functions. mdpi.comnih.gov Extracellular ATP and its breakdown product, adenosine, act as signaling molecules by binding to specific P1 (adenosine) and P2 (ATP/ADP) receptors. nih.govfrontiersin.org The activity of these receptors is tightly controlled by ectonucleotidases, which hydrolyze ATP and ADP to adenosine, thereby maintaining a balance in purinergic signaling. nih.govexplorationpub.com
The introduction of an iodine atom at the 8th position of the adenosine molecule can alter its electronic properties and steric configuration. This modification can influence its binding affinity and selectivity for the various subtypes of purinergic receptors (A1, A2A, A2B, and A3 adenosine receptors). scbt.com The halogen substitution can affect hydrogen bonding patterns and conformational dynamics, which are critical for molecular recognition by these receptors. scbt.com For instance, A1 receptors, prevalent in the central nervous system, are known to inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). nih.gov The interaction of this compound with these receptors could therefore modulate downstream signaling pathways.
Purinergic signaling is integral to the function of various cell types, including neurons and glial cells, where it regulates processes like neurotransmission and immune responses. nih.govexplorationpub.com The release of ATP from active neurons signals to surrounding glial cells, a process in which P2Y12 receptors on microglia play a key role. explorationpub.com By potentially interacting with these purinergic receptors, this compound could influence these intercellular communication pathways. The dynamic interplay between ATP and adenosine, regulated by ectonucleotidases, is crucial in both normal physiology and pathological states. mdpi.com
Interaction with Nucleic Acid Metabolism
The structural similarity of this compound to the natural nucleoside adenosine allows it to interact with the machinery of nucleic acid metabolism. This includes its potential for incorporation into DNA and RNA and its ability to interfere with the enzymes involved in these processes.
Modified nucleosides can be recognized by cellular enzymes and incorporated into nucleic acid chains. The process typically involves phosphorylation of the nucleoside to its triphosphate form, which can then serve as a substrate for DNA and RNA polymerases. nih.gov For a related compound, 8-oxo-2'-deoxyguanosine (8-oxodG), its metabolism involves purine nucleoside phosphorylase (PNP) and subsequent phosphorylation steps to form the triphosphate, which is then incorporated into RNA. nih.gov For DNA incorporation, ribonucleotide reductase (RR) is required to form the deoxyribonucleotide. nih.gov
Similarly, this compound can be a substrate for cellular kinases, leading to the formation of this compound triphosphate. This modified nucleotide can then be incorporated into growing DNA and RNA strands by polymerases. mdpi.com The presence of the bulky iodine atom at the C8 position can, however, affect the efficiency of this incorporation and the stability of the resulting nucleic acid duplex.
| Process | Key Enzymes | Outcome for 8-oxoG |
| Conversion to nucleotide | Purine Nucleoside Phosphorylase (PNP), Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Formation of 8-oxoGTP |
| RNA Incorporation | RNA Polymerase | Incorporation of 8-oxoGua into RNA |
| Deoxyribonucleotide formation | Ribonucleotide Reductase (RR) | Formation of 8-oxodGDP from 8-oxoGDP |
| DNA Incorporation | DNA Polymerase | Incorporation of 8-oxodGTP into DNA |
Nucleoside analogs are widely recognized for their ability to inhibit DNA polymerases and act as chain terminators in DNA synthesis. patsnap.comnih.gov These inhibitors often function by mimicking natural nucleotides and becoming incorporated into the growing DNA strand. patsnap.comscbt.com Once incorporated, the modification on the nucleoside can prevent the addition of the next nucleotide, thereby halting DNA replication. patsnap.comnih.gov
The mechanism of chain termination can be immediate, where the incorporated analog directly blocks further extension, or "masked," where one additional nucleotide can be added before synthesis is arrested. nih.govresearchgate.net For example, the anticancer drug fludarabine, a purine analog, causes chain termination after its incorporation into DNA. nih.gov The triphosphate form of the analog competes with the natural dATP for the active site of DNA polymerases. nih.gov
This compound, upon conversion to its triphosphate derivative, can act as a competitive inhibitor of DNA polymerases. Its incorporation into the DNA strand could lead to chain termination due to the steric hindrance imposed by the iodine atom, which may disrupt the precise geometry required for the polymerase to add the subsequent nucleotide. scbt.com
Incorporation into DNA and RNA
Target Identification and Validation Studies
Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. danaher.com For this compound, target identification would involve pinpointing the proteins, such as specific purinergic receptors or enzymes in the nucleic acid metabolism pathway, with which it directly interacts to exert its biological effects. danaher.comcore.ac.uk
Target validation confirms the relevance of these interactions to the observed cellular or physiological outcomes. danaher.comdrugtargetreview.com This process often involves a combination of computational modeling and experimental approaches, such as in vitro and in vivo studies. danaher.com Techniques like gene knockouts, RNA interference, and the use of specific inhibitors can help validate whether modulating a particular target is responsible for the compound's effects. danaher.comnih.gov The use of primary human cells or physiologically relevant cell lines is crucial to ensure the translatability of these findings. drugtargetreview.com For this compound, studies would need to be conducted to confirm its binding to and modulation of specific purinergic receptor subtypes or its precise effects on the activity of various DNA and RNA polymerases.
Cellular Uptake and Intracellular Metabolic Fate of this compound Analogues
The biological activity of nucleoside analogs like this compound is contingent upon their entry into the cell and subsequent intracellular metabolism. Cellular uptake of nucleosides is primarily mediated by specific transporter proteins. dojindo.comnih.gov For adenosine analogs, this uptake is often facilitated by adenosine transporters. mdpi.com The expression levels of these transporters can vary between cell types and can be influenced by physiological conditions such as hypoxia and inflammation, which may decrease transporter expression and thus limit the uptake of the analog. mdpi.com
Once inside the cell, the nucleoside analog must typically be phosphorylated to its active triphosphate form. researchgate.net This process is initiated by cellular kinases, such as adenosine kinase for adenosine analogs. mdpi.com The efficiency of this first phosphorylation step is often rate-limiting for the formation of the active triphosphate. mdpi.com Factors that affect the activity of these kinases, such as increased intracellular levels of the natural nucleoside (e.g., adenosine), can competitively inhibit the phosphorylation of the analog and reduce its effectiveness. mdpi.com The intracellular fate of this compound would therefore depend on the expression and activity of relevant nucleoside transporters and kinases in the target cells.
| Factor | Effect on Analogue Uptake/Activation | Reference |
| Decreased adenosine transporter expression | Reduced cellular uptake | mdpi.com |
| Hypoxia and inflammation | May decrease transporter and kinase expression | mdpi.com |
| Increased extracellular adenosine | Competitive inhibition of uptake | mdpi.com |
| Increased intracellular adenosine | Competitive inhibition of phosphorylation | mdpi.com |
Influence on Intracellular Signaling Cascades and Protein Activities
The interaction of this compound with its molecular targets can trigger a cascade of intracellular signaling events. nih.gov Binding to purinergic receptors, for example, which are often G protein-coupled receptors (GPCRs), can lead to the activation or inhibition of downstream effector enzymes like adenylyl cyclase or phospholipase C. nih.govwikipedia.org This, in turn, modulates the levels of second messengers such as cAMP, inositol (B14025) trisphosphate (IP3), and calcium ions (Ca2+). fiveable.meresearchgate.net
These second messengers then propagate the signal by activating various protein kinases, such as Protein Kinase A (PKA), Protein Kinase C (PKC), and calcium/calmodulin-dependent protein kinases (CaMKs). fiveable.meresearchgate.net These kinases phosphorylate specific target proteins, including enzymes and transcription factors, thereby altering their activity and leading to changes in cellular processes and gene expression. nih.govfiveable.me The phosphorylation state of proteins is dynamically regulated by the opposing actions of protein kinases and phosphatases. nih.govfiveable.me Therefore, by influencing the initial receptor-ligand interaction, this compound has the potential to modulate a wide range of cellular functions through these intricate signaling networks. nih.gov
Applications in Molecular and Cellular Biology Research
Development of Nucleoside-Based Molecular Probes
The iodine atom at the C8 position of the purine (B94841) ring serves as a versatile chemical handle. It can be replaced by other functionalities or used to introduce radiolabels, making 8-Iodoadenosine a key precursor in the generation of sophisticated molecular probes for studying biological systems.
Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand and its receptor. nih.govrsc.orgnih.gov These assays rely on the use of a radioactively labeled ligand that binds to the target receptor. By competing with this radioligand using an unlabeled compound, the affinity (typically expressed as the inhibition constant, Ki) of the test compound for the receptor can be determined. nih.govrsc.org
This compound is a crucial precursor for creating high-affinity radioiodinated ligands for adenosine (B11128) receptors. The iodine atom can be readily substituted with a radioactive isotope of iodine, such as 125I, a gamma-emitting isotope ideal for these assays. While many adenosine receptor radioligands are derivatives of xanthines or other adenosine analogues, the synthetic principles are broadly applicable. For instance, iodinated derivatives are instrumental in characterizing adenosine receptor subtypes. An important radioiodinated ligand, [125I]N6-(4-amino-3-iodobenzyl)-5′-N-methylcarboxamidoadenosine ([125I]AB-MECA), is widely used for screening new ligands at the human A3 adenosine receptor, demonstrating a high affinity with a dissociation constant (Kd) value of 0.59 nM. seela.net The synthesis of such molecules often involves the introduction of an iodine atom onto an aromatic ring of a precursor molecule, a role for which this compound and its derivatives are well-suited.
Table 1: Examples of Iodinated Radioligands for Adenosine Receptors
| Radioligand | Target Receptor | Reported Affinity (Kd or Ki) | Reference |
| [125I]PAPAXAC | A1 | 0.1 nM (KD) | uni-greifswald.de |
| [125I]APNEA | A1, A3 | Binds tightly to A1 and used to study rat A3 | seela.net |
| [125I]AB-MECA | A3 | 0.59 nM (Kd) | seela.net |
This table presents examples of iodinated adenosine receptor ligands and their reported binding affinities. These compounds exemplify the types of probes that can be developed using iodinated precursors.
Beyond determining binding affinity, understanding the physical interactions between a ligand and its protein target is crucial. meilerlab.orgnih.gov this compound serves as a precursor for photoaffinity labeling (PAL) probes, which are instrumental in identifying ligand binding sites and studying protein-ligand interactions in a cellular context. enamine.netescholarship.orgmdpi.com
A common strategy involves converting this compound into 8-azidoadenosine (B559645). The azido (B1232118) group (-N3) is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond with nearby amino acid residues within the ligand's binding pocket. nih.gov For example, [3H]8-azidoadenosine has been used as a covalent probe to study the erythrocyte nucleoside transporter. nih.gov Although in that particular study it preferentially labeled the glucose carrier, it demonstrates the principle of using 8-azidoadenosine derivatives to covalently modify protein targets. nih.gov The synthesis of 8-azidoadenosine derivatives often starts from 8-haloadenosine precursors like 8-bromoadenosine (B559644) or this compound. nih.govresearchgate.net These photo-crosslinking experiments help to map the ligand-binding pocket and identify the specific proteins a molecule interacts with in a complex biological sample. escholarship.orgmdpi.com
Radioligand Binding Assays for Receptor Affinity Determination
Utility in Oligonucleotide Synthesis and Modification
The incorporation of modified nucleosides into synthetic DNA and RNA oligonucleotides is a powerful strategy for creating nucleic acid-based tools for research, diagnostics, and therapeutics. atdbio.comnih.gov this compound is a valuable building block in this field due to the unique properties conferred by the iodine substituent.
This compound can be chemically converted into its phosphoramidite (B1245037) derivative, the standard building block for automated solid-phase oligonucleotide synthesis. This allows for its site-specific incorporation into a growing DNA or RNA chain. beilstein-journals.orgmdpi.com The presence of the bulky iodine atom at the C8 position can influence the local conformation of the nucleic acid, for example, by favoring the syn conformation of the nucleobase, which can affect duplex stability and structure.
Oligonucleotides containing this compound serve as versatile intermediates for further post-synthetic modifications. The carbon-iodine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Heck reactions. uni-greifswald.deresearchgate.net This allows for the attachment of a wide variety of functional groups to the C8 position of the adenine (B156593) base after the oligonucleotide has been synthesized. researchgate.net
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation. mdpi.com An this compound phosphoramidite monomer can be used in the coupling step just like the standard A, C, G, and T/U phosphoramidites. Commercial availability of protected this compound phosphoramidites facilitates their use in standard oligonucleotide synthesis protocols. The key advantage is that the resulting oligonucleotide contains a reactive handle—the iodine atom—that is stable throughout the synthesis and deprotection steps and is ready for subsequent chemical diversification. researchgate.net
Table 2: Post-Synthetic Modification of Iodo-Oligonucleotides
| Reaction Type | Reagents | Attached Moiety | Application | Reference |
| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst, Cu(I) | Alkynyl groups | Structural probes, precursor for click chemistry | rsc.orgresearchgate.net |
| Heck Coupling | Alkene, Pd Catalyst | Alkenyl groups | Linker attachment for dyes or labels | uni-greifswald.de |
This table summarizes common post-synthetic modifications performed on oligonucleotides containing a halo-adenosine moiety, highlighting the versatility of this approach.
Incorporation into Modified Oligonucleotides
Precursors for Advanced Chemical Biology Tools
The true power of this compound in chemical biology lies in its role as a versatile precursor for creating highly functionalized molecules. The C8-iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which form stable carbon-carbon bonds.
The Sonogashira reaction, which couples a terminal alkyne to the C8 position, is particularly powerful. rsc.orgnih.gov This reaction introduces an alkyne handle into the adenosine molecule. This alkyne can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, a cornerstone of "click chemistry". nih.govseela.netnih.gov This two-step approach allows for the modular attachment of a vast array of functionalities, including:
Fluorescent Dyes: Creating fluorescent nucleoside probes for imaging applications in living cells. nih.govresearchgate.netnih.gov
Biotin: For affinity purification or detection of binding partners. nih.gov
Spin Labels: For structural studies of RNA and DNA using electron paramagnetic resonance (EPR) spectroscopy. researchgate.net
For example, researchers have shown that 8-azidoadenosine (derived from 8-haloadenosine) can react with cyclooctynes in living cells to produce fluorescent triazole products, enabling direct imaging without the need for a separate fluorophore. nih.govnih.gov This highlights how this compound is a gateway to constructing sophisticated probes for interrogating complex biological processes.
Synthesis of Photoreactive and Fluorescent Nucleoside Analogues
This compound is a key precursor for creating nucleoside analogues with photoreactive or fluorescent properties. These modified nucleosides can be incorporated into DNA or RNA, acting as molecular reporters to study nucleic acid structure, dynamics, and interactions. researchgate.net
The synthesis of these analogs often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, where the iodo group is replaced with a desired functional moiety. researchgate.netuni-greifswald.de For instance, Sonogashira coupling of this compound or its derivatives with various terminal alkynes yields 8-alkynyladenosines. rsc.org These reactions have been used to attach fluorescent groups like pyrene, creating probes that exhibit strong excimer fluorescence in aqueous environments, which is useful for detection purposes. rsc.org
Similarly, 8-vinyl-deoxyadenosine (8vdA), another fluorescent analog of deoxyadenosine, can be synthesized. nih.gov This analog absorbs and emits light in a similar wavelength range to the widely used 2-aminopurine (B61359) (2AP) but possesses a molar absorption coefficient that is approximately twice as large, offering more sensitive detection. nih.gov The fluorescence of 8vdA is sensitive to its local environment, such as solvent and temperature, making it a useful probe for nucleic acid studies. nih.gov
Photoreactive nucleoside analogs, such as those containing a diazirine group, have also been prepared from iodo-adenosine derivatives. researchgate.net These probes are invaluable for studying interactions between nucleic acids and proteins through site-specific cross-linking. uni-greifswald.de
Table 1: Examples of Fluorescent Nucleoside Analogues Derived from Iodo-Adenosine Precursors
| Analog Name | Precursor | Synthetic Method | Key Feature | Reference |
|---|---|---|---|---|
| 8-Alkynyladenosines | This compound | Sonogashira Coupling | Can be attached to fluorescent dyes like pyrene. rsc.org | rsc.org |
| 8-vinyl-deoxyadenosine (8vdA) | 8-iodo-2'-deoxyadenosine | Heck Coupling (inferred) | Higher molar absorption coefficient than 2AP. nih.gov | nih.gov |
| 7-alkynylated 8-aza-7-deazaadenine 2'-deoxyribonucleosides | 8-aza-7-deaza-7-iodo-2'-deoxyadenosine | Sonogashira Coupling | Weakly fluorescent but useful for creating a library of analogs. researchgate.net | researchgate.net |
Design and Synthesis of Macrocyclic Inhibitors
This compound serves as a crucial building block in the synthesis of complex macrocyclic molecules, including inhibitors of enzymes like those involved in amino acid adenylation. nih.gov Macrocyclization is a synthetic strategy used to create conformationally constrained molecules, which can lead to high specificity and potency for their biological targets. nih.govnih.gov
A key application of this compound is in the Sonogashira coupling reaction to form a carbon-carbon bond at the C-8 position, which becomes part of the macrocyclic ring structure. In one example, this compound was coupled with an α-hydroxy-pentynoate fragment to produce an 8-alkynyladenosine intermediate. nih.gov This intermediate then underwent further chemical modifications, including sulfamoylation and hydrogenation, to yield a linear precursor that was subsequently cyclized to form the final macrocyclic inhibitor, cyclo-lactyl-AMS. nih.gov
This synthetic approach highlights the utility of this compound as a scaffold for introducing extended functionalities that can be used in macrocyclization reactions. The resulting macrocyclic compounds are evaluated for their inhibitory activity against specific enzymes, contributing to the development of novel therapeutic agents. nih.govrsc.org
Table 2: Synthetic Strategy for a Macrocyclic Inhibitor Using this compound
| Step | Reactants | Key Reaction | Product | Purpose | Reference |
|---|---|---|---|---|---|
| 1 | This compound (12), α-hydroxy-pentynoate (11) | Sonogashira Coupling | 8-alkynyladenosine (13) | Forms the key C-C bond for the macrocycle backbone. | nih.gov |
| 2 | 8-alkynyladenosine (13) | Sulfamoylation & Hydrogenation | Cyclization Precursor (10) | Prepares the linear molecule for ring closure. | nih.gov |
Preparation of Nicotinic Acid Adenine Dinucleotide Phosphate (B84403) (NAADP) Analogs
Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes calcium (Ca²⁺) from intracellular stores. nih.govwikipedia.org To study the NAADP signaling pathway and identify its binding proteins, researchers synthesize NAADP analogs with specific modifications. This compound is an indirect but important precursor for creating analogs substituted at the 8-position of the adenine ring.
The synthesis often begins with 8-ethynyladenosine, which is readily prepared from this compound. A combination of chemical and enzymatic steps is then employed. For example, a protected 8-ethynyladenosine can be chemically converted to its nicotinamide (B372718) adenine dinucleotide (NAD) analog. nih.gov This NAD derivative is then phosphorylated using a recombinant human NAD kinase to produce the corresponding NADP analog, such as 8-ethynyl-NADP. nih.gov Finally, an enzyme-catalyzed pyridine (B92270) base exchange reaction is used to swap the nicotinamide moiety for nicotinic acid or a functionalized derivative, yielding the final NAADP analog. nih.gov
Using this chemo-enzymatic method, researchers have successfully synthesized analogs like 8-ethynyl-NAADP and the bifunctional probe 5-N₃-8-ethynyl-NAADP. nih.gov Studies have shown that substituents at the 8-adenosyl position can be introduced while preserving high potency and agonist efficacy, although bifunctional analogs may show reduced potency. nih.govnih.gov These analogs are critical tools for proteomic studies aimed at identifying NAADP binding proteins and elucidating the molecular mechanisms of NAADP-induced Ca²⁺ signaling. nih.govfrontiersin.org
Table 3: Biological Activity of 8-Substituted NAADP Analogues
| Compound | Modification | Agonist Potency (vs. NAADP) | Receptor Binding (IC₅₀) | Reference |
|---|---|---|---|---|
| 8-ethynyl-NAADP (8) | Substitution at 8-adenosyl position | 90-fold less potent | Not specified | nih.gov |
| 5-N₃-8-ethynyl-NAADP (9) | Bifunctional (substitutions at nicotinic acid and 8-adenosyl positions) | Less potent than mono-functionalized analog | ~100 nM | nih.gov |
| 8-Bromo-NAADP | Substitution at 8-adenosyl position | High potency preserved | Not specified | nih.gov |
Conformational Probes for Nucleic Acid Structures and Dynamics
The introduction of a substituent at the C-8 position of adenosine, a modification readily achieved starting from this compound, significantly influences the conformational preference of the nucleoside. nih.gov In natural nucleic acids, purine bases predominantly adopt the anti conformation around the glycosidic bond. However, a bulky substituent at the C-8 position creates steric hindrance, favoring the alternative syn conformation. nih.gov This property makes 8-substituted adenosine analogs powerful probes for investigating the structure and dynamics of DNA and RNA. researchgate.net
By incorporating these analogs into nucleic acid strands, researchers can study conformational changes that occur during biological processes such as protein-nucleic acid interactions and enzyme catalysis. nih.gov For example, the conformational state of a nucleic acid can affect its migration rate during gel electrophoresis. thermofisher.com
Furthermore, this compound derivatives can be used to attach spin labels, such as nitroxides, to specific sites within an RNA molecule. oup.com Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can then be used to measure distances between these labels, providing valuable structural information about RNA folding and the architecture of RNA-protein complexes. oup.comresearchgate.net Molecular dynamics simulations are often used in conjunction with these experimental methods to gain a more detailed, atomic-level understanding of the system's dynamics. nih.gov The ability to introduce probes at the C-8 position provides a means to explore regions of the nucleic acid, like the major groove, that are otherwise difficult to modify.
Structure Activity Relationship Sar Studies of 8 Iodoadenosine Analogues
Impact of C8 Substitution on Biological Activity
The C8 position of the adenosine (B11128) scaffold is a key site for chemical modification, profoundly influencing the molecule's interaction with biological targets. Introducing substituents at this position can dramatically alter the compound's properties and biological activity.
Role of Substituent Size and Electronic Properties on Activity and Selectivity
The size, shape, and electronic nature of the substituent at the C8 position are determinant factors for the biological activity and selectivity of adenosine analogues.
Substituent Size and Activity: A stark structure-activity relationship exists concerning the size of the C8 substituent. Large, hydrophobic groups, including phenyl, thiophenyl, and acetylphenyl, can convert adenosine 5′-diphosphoribose (ADPR) from an agonist to an antagonist at the TRPM2 channel. acs.org This switch in activity is attributed to the bulky substituent forcing the purine (B94841) base into the syn conformation. acs.org In contrast, a small polar substituent like an amino group (8-NH2-ADPR) results in an inactive compound. acs.org Similarly, a vinyl group at C8 can induce cytostatic activity. mdpi.com
Electronic Properties: The electronic properties of the C8 substituent also modulate activity. Quantum chemical studies have explored the relationship between the electronic characteristics of 8-substituted adenosines and their interaction with enzymes like adenosine deaminase. nih.gov In the context of fluorescent analogues, the electronic nature of the C8 substituent is crucial. For instance, in 7-deazaadenosine analogues, electron-donating groups attached to a C7-alkynyl side chain (spatially analogous to the C8 position in adenosine) enhance fluorescence, while electron-withdrawing groups reduce it. researchgate.net This highlights how electronic factors can be tuned to develop molecular probes.
| C8 Substituent | Size/Property | Observed Effect on Activity | Reference |
|---|---|---|---|
| Iodo | Large, Halogen | Induces syn conformation, can lead to antagonist activity or serve as a synthetic handle. | nih.govacs.org |
| Phenyl | Bulky, Hydrophobic | Converts ADPR from agonist to effective antagonist at TRPM2. | acs.org |
| Amino (NH2) | Small, Polar | Resulted in an inactive ADPR analogue at TRPM2. | acs.org |
| Vinyl | Small, Unsaturated | Confers cytostatic activity against some tumor cell lines. | mdpi.com |
Conformational Preferences and Steric Hindrance (e.g., Syn/Anti Conformation)
The conformation around the glycosidic bond, which connects the purine base to the ribose sugar, is a critical determinant of biological activity. There are two primary conformations: anti, where the smaller six-membered ring of the purine is positioned over the sugar ring, and syn, where the larger five-membered imidazole (B134444) ring is above the sugar.
Unmodified adenosine and its nucleotides preferentially adopt the anti conformation in solution. researchgate.netresearchgate.net However, the introduction of a bulky substituent at the C8 position, such as an iodine or bromine atom, creates significant steric hindrance with the sugar moiety. ahajournals.org This steric clash makes the anti conformation energetically unfavorable, forcing the molecule to adopt the syn conformation. researchgate.netresearchgate.netnih.gov This conformational switch is a cornerstone of the SAR for 8-substituted adenosines. For example, the inability of 8-bromoadenosine (B559644) to act as a substrate for adenosine deaminase is explained by its forced syn conformation, which is unfavorable for binding to the enzyme's active site. ahajournals.org Similarly, the antagonist activity of 8-phenyl-ADPR at the TRPM2 channel is linked to this induced syn conformation. acs.org The conformational state can be studied using techniques like 1H NMR spectroscopy, often with the aid of model compounds locked in specific syn or anti forms. researchgate.netresearchgate.netnih.gov
Influence of Sugar Moiety Modifications on Biological Efficacy
Modifications to the ribose sugar of 8-iodoadenosine and its analogues offer another layer of control over their biological profiles, affecting stability, binding affinity, and efficacy. nih.gov Chemical alterations to the sugar can enhance therapeutic properties by, for example, increasing resistance to nuclease degradation. mdpi.comgoogle.com
Common modifications include substitutions at the 2' position, such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F) groups, which are frequently used in siRNA therapeutics to improve stability and maintain compatibility with the Ago2 protein machinery. nih.govbiorxiv.org The removal of the 2'-hydroxyl group to create 2'-deoxyribose analogues is another key strategy. Interestingly, combining a 2'-deoxy modification with an 8-phenyl substitution in an ADPR analogue resulted in a compound that completely inhibited TRPM2 activation, suggesting the 2'-hydroxyl may cause steric hindrance or unfavorable interactions in the binding site. acs.org
More drastic changes involve replacing the ribose ring entirely with an acyclic chain or altering its stereochemistry, for instance, by using arabinose, which has the 2'-hydroxyl in the opposite (up) configuration compared to ribose. rsc.org Such modifications profoundly change the geometry and conformational flexibility of the nucleoside, which can be leveraged to fine-tune biological activity. mdpi.comfiu.edu Locked Nucleic Acids (LNAs), which contain a methylene (B1212753) bridge between the 2'-oxygen and 4'-carbon, reduce the conformational flexibility of the ribose, leading to stronger binding in duplexes. mdpi.com The replacement of the ribose ring oxygen with sulfur or selenium is another approach to alter hydrolytic stability and conformational properties. acs.org
| Sugar Modification | Description | Impact on Biological Efficacy | Reference |
|---|---|---|---|
| 2'-Deoxy | Removal of the 2'-hydroxyl group. | Can reduce steric hindrance and improve binding; a 2'-deoxy-8-phenyl-ADPR analogue was a potent TRPM2 inhibitor. | acs.org |
| 2'-O-Methyl / 2'-Fluoro | Alkylation or fluorination of the 2'-hydroxyl. | Enhances nuclease stability and is well-tolerated in many biological systems, widely used in RNAi therapeutics. | nih.govbiorxiv.org |
| Arabinose Moiety | Epimer of ribose with inverted stereochemistry at C2'. | Alters the spatial orientation of the 2'-hydroxyl, affecting binding and activity. Used to probe receptor requirements. | rsc.org |
| Acyclic Chain | Replacement of the ribose ring with a flexible chain. | Removes conformational constraints of the ring, used to study the importance of the rigid sugar scaffold. | rsc.org |
| Locked Nucleic Acid (LNA) | Methylene bridge between C2' and C4'. | Reduces conformational flexibility, leading to more stable duplex formation and higher binding affinity. | mdpi.com |
Design and Evaluation of Linker Strategies in Conjugates and Hybrid Molecules
The C8 position of adenosine analogues, including this compound, serves as a convenient attachment point for linkers, enabling the creation of conjugates and hybrid molecules. uni-greifswald.de This strategy is central to the development of targeted therapies like antibody-drug conjugates (ADCs) and molecular probes. biomolther.orgmdpi.com The design of the linker—its length, rigidity, and cleavage mechanism—is critical for the success of the resulting conjugate. biomolther.orgnih.gov
Linker Attachment: Heck and Sonogashira cross-coupling reactions are commonly employed to attach linkers with terminal functional groups (e.g., amino groups) to the C8 position of 8-bromo- or this compound. uni-greifswald.de These linkers can vary in length and flexibility, from short and rigid triple-bond linkers to longer, more flexible double-bond linkers. uni-greifswald.de
Types of Linkers: Linkers can be broadly classified as cleavable or non-cleavable. nih.gov
Cleavable Linkers: These are designed to be stable in circulation but release the payload molecule under specific conditions found inside target cells, such as changes in pH (hydrazone linkers) or the presence of specific enzymes (peptide or β-glucuronide linkers). biomolther.orgproteogenix.science
Non-Cleavable Linkers: These, like thioether linkers, result in the release of the payload still attached to the linker and the amino acid from the antibody after lysosomal degradation of the antibody. biomolther.orgmdpi.com
Hybrid Molecules: The concept of hybrid molecules involves combining two distinct pharmacophores to create a new chemical entity with a unique or enhanced biological profile. dovepress.comelsevier.com A study detailed the synthesis of a novel conjugate linking a pyrrolobenzodiazepine (PBD) moiety to the C8 position of adenosine. mdpi.com Such strategies aim to leverage the properties of both parent molecules, for example, by using the adenosine moiety to target a specific cell type or receptor, and the conjugated molecule to exert a cytotoxic or other therapeutic effect. The linker's design is crucial for ensuring that both parts of the hybrid can function as intended.
Stereochemical Considerations in Adenosine Analogues and Their Biological Responses
Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral and often interact selectively with only one stereoisomer of a compound. nih.gov For adenosine analogues, key stereochemical considerations include the conformation at the glycosidic bond (syn/anti) and the configuration of the chiral centers in the sugar moiety.
As discussed previously, the syn/anti conformational equilibrium is a dominant stereochemical factor for 8-substituted adenosines. researchgate.netresearchgate.net The introduction of a bulky C8-substituent that locks the molecule in the syn conformation can fundamentally change its interaction with target proteins. ahajournals.orgacs.org
The stereochemistry of the sugar itself is also paramount. Naturally occurring nucleosides contain D-ribose. The use of alternative sugars like L-lyxofuranosyladenine or arabinose, which are stereoisomers of ribose, can drastically alter or abolish biological activity by changing the spatial arrangement of the hydroxyl groups that form key hydrogen bonds within a binding site. rsc.orgnih.gov For instance, the stereospecificity of enzymes like S-adenosylhomocysteine hydrolase has been probed using various sugar-modified adenosine analogues. nih.gov The absolute configuration of the nucleoside analogue must be correct for proper binding and biological response, a fact often confirmed by techniques such as X-ray crystallography. rsc.org Even the stereochemistry at a single modified position, such as the (1S,2R) isomer being the active form in a series of N6-substituted analogues, can be the principal determinant of biological activity. nih.gov Therefore, controlling stereochemistry during synthesis is crucial for developing potent and selective adenosine-based agents. nih.gov
Advanced Analytical Techniques in 8 Iodoadenosine Research
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of 8-Iodoadenosine, enabling its separation from complex mixtures and its precise quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and quantification of this compound. Reversed-phase HPLC is a commonly employed method for the separation of adenosine (B11128) and its derivatives. zju.edu.cn In a typical setup, a C18 column is used, which separates compounds based on their hydrophobicity. zju.edu.cnmdpi.com
The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. For instance, a gradient elution using a mixture of an aqueous buffer (like 0.4% phosphoric acid) and an organic solvent (such as methanol) can be effective. zju.edu.cn The detection of this compound is often accomplished using a UV detector, with the wavelength set to its maximum absorbance, which is around 257 nm. zju.edu.cn
The retention time, the time it takes for the compound to pass through the column, is a key characteristic used for its identification under specific chromatographic conditions. For example, in one study, capecitabine, a related compound, showed a retention time of 6.4 minutes. jrespharm.com The precision and accuracy of the HPLC method are validated through parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net For adenosine, LOD and LOQ have been reported to be as low as 0.017 and 0.048 μg/ml, respectively. zju.edu.cn
Table 1: Example HPLC Parameters for Nucleoside Analysis
| Parameter | Value/Description |
|---|---|
| Column | Zorbax Agilent HPLC analytical C18 (150 mm × 4.6 mm, 5 µM) mdpi.com |
| Mobile Phase | Potassium dihydrogen phosphate (B84403) (20 mM, pH 3.5), acetonitrile, and methanol (B129727) (35:45:20 v/v/v) mdpi.com |
| Flow Rate | 1.5 mL/min mdpi.com |
| Detection | UV at 230 nm mdpi.com |
| Injection Volume | 20 µL mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the structural elucidation and sensitive quantification of this compound and related compounds. aalto.finih.gov This technique couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.govfabad.org.tr
LC-MS allows for the high-throughput analysis of thousands of molecules simultaneously. aalto.fi Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed based on their mass-to-charge ratio (m/z). fabad.org.trnih.gov This provides the molecular weight of the compound. For further structural information, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a molecular fingerprint that is highly specific to the compound's structure. nih.gov
For instance, LC-MS/MS in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity for the quantitative analysis of nucleoside derivatives in complex biological matrices like DNA. nih.govfabad.org.tr This approach has been successfully used for the simultaneous measurement of oxidatively damaged DNA lesions such as 8-oxo-2'-deoxyguanosine (8-oxodG) and 8-oxo-2'-deoxyadenosine (B120488) (8-oxodA). nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the structure and determining the purity and concentration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural assignment of this compound. ox.ac.uk Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to elucidate the complete chemical structure. beilstein-journals.orgnih.gov
¹H NMR spectroscopy provides information about the number and chemical environment of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are characteristic of the molecular structure. rsc.org For example, in a derivative of this compound, the proton at the C2 position (H2) was observed as a singlet at δ 8.03 ppm. beilstein-journals.org
Table 2: Illustrative NMR Data for an this compound Derivative beilstein-journals.org
| Nucleus | Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | H2 | 8.03 (s) |
| H1' | 5.74 (s) | |
| ¹³C | C2 | 152.66 |
| C4 | 154.91 | |
| C5 | 121.95 | |
| C6 | 149.70 | |
| C8 | 103.53 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for determining the concentration and assessing the purity of this compound in a solution. ubbcluj.ropro-analytics.nettechnologynetworks.com This technique is based on the principle that molecules with chromophores, or light-absorbing groups, absorb light at specific wavelengths. msu.edulibretexts.org
The UV-Vis spectrum of a compound is a plot of its absorbance versus wavelength. technologynetworks.com For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ubbcluj.roupi.edu
To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, typically the wavelength of maximum absorbance (λmax). ubbcluj.roresearchgate.net For adenosine and its derivatives, the λmax is often around 257-260 nm. zju.edu.cn By measuring the absorbance of the unknown sample at the same wavelength, its concentration can be determined from the calibration curve. drawellanalytical.com This method is also useful for a quick check of purity, as the presence of impurities can alter the shape of the absorption spectrum. technologynetworks.com
Biochemical and Cell-Based Assays for Activity Determination
Biochemical and cell-based assays are essential for evaluating the biological activity of this compound. These assays provide insights into its mechanism of action and its effects on cellular processes.
Biochemical assays can be employed to study the interaction of this compound with specific enzymes or receptors. researchgate.net For example, assays can be designed to measure the inhibition of a particular enzyme or the binding affinity to a receptor.
Cell-based assays utilize living cells to assess the biological response to this compound. numberanalytics.comnih.gov These assays can measure a variety of cellular endpoints, including cell viability, cytotoxicity, apoptosis (programmed cell death), and the modulation of specific signaling pathways. numberanalytics.comnih.govnih.gov For instance, the effect of this compound on cell proliferation can be determined by treating cultured cells with the compound and measuring the number of viable cells over time. numberanalytics.com The activity of C8-substituted cytokinins, a class of compounds related to adenosine, has been evaluated using tobacco cell-suspension bioassays. researchgate.net Furthermore, assays for markers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are relevant as they can be influenced by compounds that affect cellular oxidative stress levels. amegroups.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adenosine |
| 8-oxo-2'-deoxyguanosine (8-oxodG) |
| 8-oxo-2'-deoxyadenosine (8-oxodA) |
| Capecitabine |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) |
Enzyme Kinetic Assays
Enzyme kinetic assays are fundamental in biochemical pharmacology for quantifying the interaction between a compound and its target enzyme. researchgate.net These assays measure the rate of an enzyme-catalyzed reaction over time to determine key parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and inhibition constants (K_i or IC_50). frontiersin.orgnih.gov For potential inhibitors like this compound, these assays are crucial for determining the potency and mechanism of inhibition. biorxiv.org
The primary goal is to measure the concentration of an inhibitor required to reduce enzyme activity by 50%, known as the IC_50 value. This is a key measure of inhibitor potency. medchemexpress.com Furthermore, kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) by analyzing how the inhibitor affects K_m and V_max. For instance, competitive inhibitors bind to the enzyme's active site, increasing the apparent K_m without changing V_max. frontiersin.orgmcmaster.ca
While specific kinetic data for this compound is not extensively detailed in the reviewed literature, the methodology is well-established for analogous nucleoside compounds targeting enzymes like adenosine kinase (AK). medchemexpress.comnovocib.com AK is a critical enzyme that regulates the levels of adenosine by converting it to adenosine monophosphate (AMP). mcmaster.canovocib.com Inhibition of AK is a therapeutic strategy for increasing local adenosine concentrations, which can have protective effects in conditions like ischemia and inflammation. medchemexpress.commcmaster.ca
For example, studies on related adenosine analogs, such as the potent AK inhibitor 5-Iodotubercidin, utilize radiometric assays to determine inhibition constants. In these assays, a radiolabeled substrate like [³H]adenosine is used, and the formation of the radiolabeled product ([³H]AMP) is monitored over time in the presence of varying inhibitor concentrations. nih.gov The data is then analyzed to calculate the K_i value, which represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of binding affinity.
Table 1: Example of Enzyme Kinetic Data for an Adenosine Kinase Inhibitor (Illustrative) This table presents data for the related compound 5-Iodotubercidin acting on Anopheles gambiae Adenosine Kinase (AgAK) to illustrate the output of enzyme kinetic assays, as specific comprehensive data for this compound was not available in the selected search results.
| Inhibitor | Target Enzyme | K_m (Adenosine) | K_i (Inhibitor) | Inhibition Type | Reference |
| 5-Iodotubercidin | Anopheles gambiae Adenosine Kinase (AgAK) | 8.1 ± 0.6 nM | 2.0 ± 0.3 nM | Competitive (presumed) | nih.gov |
Cell Proliferation and Cytotoxicity Assays
To evaluate the potential of this compound as an anticancer agent, its effect on the growth and viability of cancer cells is assessed using cell-based assays. These assays are critical for determining a compound's efficacy and selectivity. frontiersin.org
Cell Proliferation Assays measure the rate of cell growth and division. A common method involves using dyes like crystal violet or techniques that quantify DNA synthesis, such as the incorporation of 5'-bromo-2'-deoxyuridine (BrdU). researchgate.netwikipedia.org
Cytotoxicity Assays determine the concentration at which a compound is toxic to cells. The most common methods are colorimetric assays like the MTT or WST-8 assay, which measure the metabolic activity of viable cells. frontiersin.org A reduction in metabolic activity is proportional to the number of dead or non-proliferating cells. From this data, the half-maximal inhibitory concentration (IC_50) is calculated, representing the concentration of the compound that inhibits cell growth or induces cytotoxicity by 50%. researchgate.netmdpi.com A lower IC_50 value indicates higher potency.
These assays are typically performed on a panel of different cancer cell lines (e.g., breast, lung, colon) to assess the compound's spectrum of activity. researchgate.netf1000research.com Often, a non-cancerous cell line is included to determine the compound's selectivity for cancer cells over normal cells, which is a crucial indicator of its potential therapeutic window. researchgate.net While the search results highlight the antiproliferative activity of various compounds against cancer cells nih.gov, specific IC_50 data for this compound were not found. The table below serves as an example of how such data is typically presented for novel compounds.
Table 2: Example of Cytotoxicity Data for Novel Compounds Against Various Cancer Cell Lines (Illustrative) This table shows example IC_50 values for different compounds to demonstrate the typical output of cytotoxicity assays, as specific data for this compound was not available in the selected search results.
| Compound | Cell Line | Cancer Type | IC_50 (µM) | Reference |
| KHF16 | MCF7 | Breast Cancer | 5.6 | f1000research.com |
| KHF16 | MDA-MB-231 | Breast Cancer | 6.8 | f1000research.com |
| Ethanolic Extract (Kigelia Africana) | MDA-MB-231 | Breast Cancer | 20 µg/mL | nih.gov |
| Ethanolic Extract (Kigelia Africana) | MCF-7 | Breast Cancer | 32 µg/mL | nih.gov |
Gene Expression and Protein Synthesis Analysis
To understand the molecular mechanisms underlying the biological effects of this compound, researchers analyze its impact on gene expression and protein synthesis. These techniques reveal which cellular pathways are modulated by the compound.
Gene Expression Analysis is commonly performed using quantitative real-time polymerase chain reaction (qRT-PCR) to measure changes in the messenger RNA (mRNA) levels of specific genes. This technique allows for the precise quantification of gene upregulation or downregulation following treatment with the compound. nih.gov For broader, more exploratory studies, microarray or RNA-sequencing (RNA-Seq) analyses can provide a global view of the changes across the entire transcriptome.
Preliminary findings suggest that this compound may be involved in regulating the Nuclear Factor-kappaB (NF-κB) signaling pathway. core.ac.uk NF-κB is a critical transcription factor family that controls the expression of a vast number of genes involved in inflammation, cell survival, proliferation, and immunity. wikipedia.orgnih.govgenome.jp Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases. plos.org Key genes regulated by NF-κB include pro-inflammatory cytokines like Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α), as well as anti-apoptotic proteins such as Bcl-2. nih.govplos.orgnih.govthermofisher.com Analyzing the expression of these target genes after treatment with this compound can confirm its mechanism of action via the NF-κB pathway.
Protein Synthesis Analysis investigates the effect of a compound on the final products of gene expression. Western blotting is a widely used technique to detect and quantify the levels of specific proteins. mdpi.com For example, after treating cells with this compound, a western blot could be used to determine if the protein levels of Bcl-2 are decreased or if cleaved caspase-3 (a marker of apoptosis) is increased. For a more global perspective on protein synthesis, ribosome profiling can be employed, which provides a snapshot of all the mRNAs being actively translated in a cell at a given moment. nih.govnih.gov
Table 3: Examples of Key Genes Regulated by the NF-κB Pathway This table lists examples of genes whose expression could be analyzed to investigate the effect of this compound on the NF-κB signaling pathway.
| Gene | Protein Product | Function | Reference |
| IL8 | Interleukin-8 (IL-8) | Inflammation, Chemotaxis, Angiogenesis | nih.govnih.gov |
| TNF | Tumor Necrosis Factor-alpha (TNF-α) | Inflammation, Apoptosis, Immunity | thermofisher.com |
| BCL2 | B-cell lymphoma 2 (Bcl-2) | Anti-apoptosis, Cell Survival | plos.org |
| CCND1 | Cyclin D1 | Cell Cycle Progression | plos.org |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | plos.org |
Molecular Modeling and Computational Approaches in Drug Design
Molecular modeling and computational chemistry are indispensable tools in modern drug discovery, allowing for the rational design and optimization of compounds like this compound. nih.gov These techniques provide atomic-level insights into how a ligand interacts with its biological target, guiding synthetic efforts to improve affinity and selectivity. f1000research.comnih.gov
Molecular Docking is a primary computational method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. nih.govfrontiersin.org The process involves placing the ligand into the binding site of a protein's three-dimensional structure and calculating a "docking score," which estimates the strength of the interaction. mcmaster.ca This approach is particularly valuable for understanding the structure-activity relationships (SAR) of a series of compounds.
In the context of 8-substituted adenosines, molecular modeling has been instrumental in explaining their activity at adenosine receptors, particularly the A3 subtype (A3AR). nih.govmdpi.com Studies have used homology models of the A3AR to dock 2-substituted and 8-substituted adenosine analogs. nih.govd-nb.info These computational analyses revealed key structural insights:
Conformational Constraint: The bulky iodo-substituent at the C8-position of the adenine (B156593) ring sterically hinders free rotation around the glycosidic bond, forcing the nucleoside to adopt a syn conformation. This is in contrast to 2-substituted or unsubstituted adenosines, which preferentially adopt the anti conformation required for receptor activation (agonism). nih.gov
Binding Mode and Activity Switch: Docking experiments demonstrated that 8-alkynyladenosines bind in a different orientation within the A3AR binding pocket compared to their 2-alkynyl counterparts. This altered binding mode, dictated by the syn conformation, is responsible for the observed shift in activity from agonism to antagonism. nih.gov The model can highlight specific amino acid residues in the receptor's binding site that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand, explaining differences in affinity and selectivity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are another computational tool that attempts to correlate the chemical structure of compounds with their biological activity using statistical methods. researchgate.net By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are predictive of activity, QSAR models can be used to estimate the potency of novel, untested compounds, thereby prioritizing synthetic targets. novocib.com
Table 4: Key Concepts from Molecular Modeling of 8-Substituted Adenosine Analogs
| Concept | Description | Implication for this compound | Reference |
| Glycosidic Conformation | The orientation of the nucleobase (adenine) relative to the sugar (ribose) moiety. Can be anti (biologically active for agonism) or syn. | The C8-iodo group forces a syn conformation. | nih.gov |
| Binding Site Interaction | Specific amino acid residues within the receptor that form hydrogen bonds, hydrophobic, or electrostatic interactions with the ligand. | The syn conformation leads to a different set of interactions within the A3AR binding pocket compared to anti agonists. | nih.govd-nb.info |
| Activity Profile | The functional effect of the ligand on the receptor (e.g., agonist, antagonist). | The altered binding mode due to the syn conformation explains the antagonistic activity of 8-substituted adenosines at adenosine receptors. | nih.gov |
| Homology Modeling | Building a 3D model of a target protein based on the known structure of a related (homologous) protein. | Used to create models of adenosine receptors (e.g., A3AR) for docking studies when experimental structures are unavailable. | nih.govmdpi.comd-nb.info |
Future Directions and Therapeutic Potential of 8 Iodoadenosine Research
Development of Novel Therapeutic Agents based on the 8-Iodoadenosine Scaffold
The this compound scaffold serves as a versatile platform for the synthesis of new chemical entities with potential therapeutic applications. Modifications at the C8 position of the purine (B94841) ring significantly influence the compound's biological activity. mdpi.com For instance, the introduction of alkynyl, alkenyl, and alkyl groups at this position has been explored to create derivatives with antiviral and antitumoral activities. mdpi.com
The rationale behind using the this compound scaffold lies in its ability to serve as a precursor for a variety of derivatives through coupling and substitution reactions. nih.gov The C8 position is amenable to the introduction of diverse functional groups, which can modulate the compound's affinity and selectivity for various biological targets, including adenosine (B11128) receptors (A1, A2A, A2B, and A3). nih.gov
Research has demonstrated that modifications on the this compound scaffold can lead to the development of potent and selective agonists and antagonists for adenosine receptors. For example, linking an antioxidant moiety to the adenosine skeleton can produce analogues that not only activate adenosine receptors but also scavenge harmful oxygen-centered free radicals. qut.edu.au
Table 1: Examples of Therapeutic Agents Based on Modified Adenosine Scaffolds
| Compound Class | Therapeutic Target/Application | Reference |
| 2-alkynyl-8-aryl-9-methyladenines | A2B adenosine receptor antagonists for metabolic disorders | researchgate.net |
| C2-linked adenosine 5′-N-ethylcarboxamide derivatives with antioxidant moieties | Cardioprotective agents | qut.edu.au |
| (E)-1,3-dipropyl-7-methyl-derivatives with methoxy (B1213986) groups on the 8-styryl phenyl ring | A2A adenosine receptor selective antagonists | researchgate.net |
Strategies for Overcoming Drug Resistance Mechanisms in Disease Models
Drug resistance is a significant hurdle in the treatment of various diseases, including cancer. nih.gov The development of resistance to targeted therapies and immunotherapies is a multifaceted issue involving genetic mutations, epigenetic alterations, and changes in the tumor microenvironment. nih.govfrontiersin.org
One promising strategy to combat resistance is the development of combination therapies. frontiersin.orgnih.gov For instance, combining targeted therapies with chemotherapy or other small molecule inhibitors can help to delay or overcome resistance. frontiersin.org The this compound scaffold can be utilized to design compounds that target alternative signaling pathways or that can be used in conjunction with existing drugs to enhance their efficacy.
Another approach involves the use of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs. international-biopharma.com While resistance to ADCs can still occur, understanding the mechanisms behind it is crucial for developing next-generation therapies. international-biopharma.com Research into the this compound scaffold could lead to the discovery of novel cytotoxic agents for use in ADCs.
Exploration of Synergistic Therapeutic Combinations
The exploration of synergistic therapeutic combinations is a key area of research aimed at improving treatment outcomes and overcoming drug resistance. nih.gov Combining agents with different mechanisms of action can lead to enhanced efficacy and a lower likelihood of resistance development. frontiersin.org
For example, the combination of immune checkpoint inhibitors with other therapies, such as targeted agents or chemotherapy, is being actively investigated in clinical trials. mdpi.com this compound derivatives, with their potential to modulate adenosine receptors involved in immune responses, could be valuable components of such combination therapies.
Furthermore, nanoparticle-based drug delivery systems offer a means to co-deliver multiple therapeutic agents, potentially bypassing efflux pumps that contribute to drug resistance. nih.gov The unique chemical properties of this compound could be leveraged in the design of such advanced delivery systems.
Advanced Preclinical Research Methodologies and Animal Models
The translation of basic scientific discoveries into clinical applications relies on robust preclinical research. researchgate.net This involves the use of sophisticated animal models and advanced research methodologies to evaluate the efficacy and safety of new therapeutic agents. researchgate.netmdpi.com
High-fidelity animal models, such as patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs), are considered to be highly representative of human diseases and have significant translational value. mdpi.com These models are instrumental in preclinical studies for cancer prevention, diagnosis, and treatment. mdpi.com The evaluation of novel this compound-based therapeutics will necessitate the use of such advanced animal models to accurately predict their clinical potential. nih.govnih.gov
Co-clinical trials, which involve parallel or sequential studies in patients and corresponding animal models, represent an innovative approach to optimize translational research. mdpi.com This methodology allows for the refinement of treatment strategies and the identification of predictive biomarkers. mdpi.com
Potential in Diagnostic and Biomedical Imaging Applications
Beyond its therapeutic potential, this compound and its derivatives hold promise for diagnostic and biomedical imaging applications. The ability to introduce various functional groups onto the purine scaffold allows for the development of molecular probes for imaging and diagnostic purposes. mdpi.com
For example, the incorporation of fluorescent dyes or radioisotopes can transform adenosine derivatives into agents for detecting and visualizing specific biological targets, such as RNA and DNA. mdpi.com The development of extrinsic fluorescent dyes coupled to nucleobases is an active area of research. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 8-Iodoadenosine to ensure high purity?
- Methodological Answer : Synthesis typically involves iodination of adenosine derivatives under controlled conditions. Key steps include:
- Reagent Selection : Use of N-iodosuccinimide (NIS) in anhydrous dimethylformamide (DMF) at 0–4°C to minimize side reactions .
- Purification : Column chromatography (e.g., silica gel with gradient elution of methanol/dichloromethane) followed by recrystallization .
- Characterization : Confirm purity via HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of unreacted adenosine peaks at δ 8.3 ppm for H-8 proton) .
Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 260 nm) to quantify purity and detect iodination byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ = 378.03 g/mol) .
- Elemental Analysis : Validate stoichiometric iodine incorporation (theoretical C: 28.55%, H: 2.67%, I: 33.68%) .
Q. How should researchers evaluate the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Storage : Store at -20°C in amber vials to prevent photodegradation; monitor stability via periodic HPLC over 6 months .
- Buffers : Test solubility and stability in common buffers (e.g., PBS, Tris-HCl) using UV-Vis spectroscopy to detect absorbance shifts indicative of decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer :
- Variable Control : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and adenosine deaminase inhibitors to minimize enzymatic degradation .
- Meta-Analysis : Use PRISMA guidelines to systematically compare studies, focusing on effect sizes and confidence intervals .
- Dose-Response Curves : Apply nonlinear regression models (e.g., Hill equation) to quantify EC₅₀ variability .
Q. What experimental designs are optimal for investigating this compound’s mechanism of action in nucleoside transporter inhibition?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled adenosine (³H-adenosine) to measure Ki values in transfected cells (e.g., hCNT1/2) .
- Orthogonal Assays : Combine uptake inhibition studies with surface plasmon resonance (SPR) to assess direct binding kinetics .
- Negative Controls : Include non-iodinated adenosine analogs to confirm iodine’s role in binding affinity .
Q. How should statistical approaches be tailored for analyzing this compound’s dose-dependent effects in preclinical models?
- Methodological Answer :
- Power Analysis : Predefine sample sizes using G*Power (α = 0.05, β = 0.2) to ensure detectability of ≥20% effect size .
- Mixed-Effects Models : Account for inter-animal variability in pharmacokinetic studies .
- Multiple Testing Correction : Apply Benjamini-Hochberg adjustments for transcriptomic or proteomic datasets .
Q. What strategies can address contradictory cytotoxicity data for this compound in cancer cell lines?
- Methodological Answer :
- Cross-Validation : Replicate studies in ≥3 independent labs using identical cell passage numbers and culture media .
- Omics Integration : Perform RNA-seq to identify gene expression clusters correlated with sensitivity (e.g., ENT1 expression levels) .
- Pharmacokinetic Profiling : Measure intracellular this compound concentrations via LC-MS to rule out uptake variability .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodological Answer :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict iodine’s role in binding to adenosine receptors .
- Analog Synthesis : Systematically modify the ribose moiety (e.g., 2'-deoxy vs. 2'-fluoro derivatives) and assess IC₅₀ shifts .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., adenosine kinase) to resolve binding modes .
Methodological Frameworks
- Research Question Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypotheses, e.g., "Does this compound exhibit species-specific transporter inhibition?" .
- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal) to segregate raw data (supplementary files) and processed results (main text) .
- Ethical Compliance : For in vivo studies, include IACUC protocols detailing humane endpoints and sample size justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
